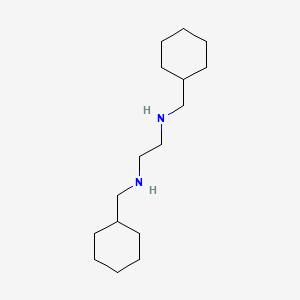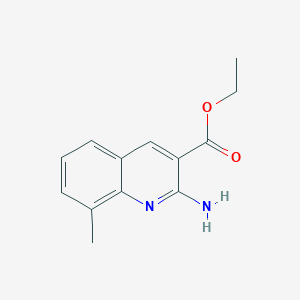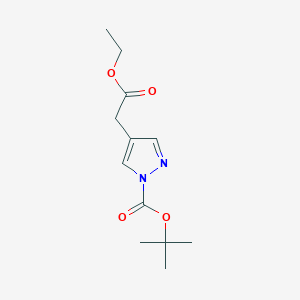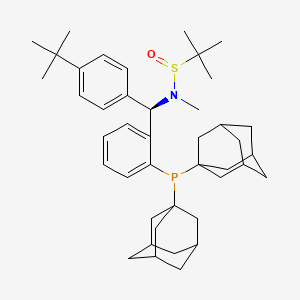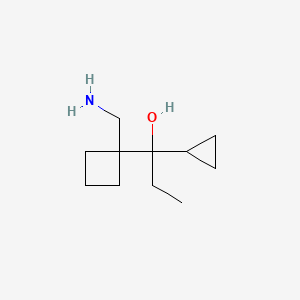
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol is a complex organic compound characterized by its unique structure, which includes both cyclobutyl and cyclopropyl groups
Preparation Methods
The synthesis of 1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutyl and cyclopropyl intermediates. One common method involves the alkylation of cyclobutylmethanol with cyclopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to improve efficiency and yield .
Chemical Reactions Analysis
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or sulfonates.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials for electronics
Mechanism of Action
The mechanism of action of 1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-(1-(Aminomethyl)cyclobutyl)-1-cyclopropylpropan-1-ol can be compared with other similar compounds, such as:
Cyclobutylmethanol: Lacks the cyclopropyl group and has different reactivity and applications.
Cyclopropylmethanol: Lacks the cyclobutyl group and exhibits different chemical properties.
1-(Aminomethyl)cyclobutylmethanol: Similar structure but without the cyclopropyl group, leading to different biological and chemical behavior .
Properties
Molecular Formula |
C11H21NO |
|---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclobutyl]-1-cyclopropylpropan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-2-11(13,9-4-5-9)10(8-12)6-3-7-10/h9,13H,2-8,12H2,1H3 |
InChI Key |
OIHPBEJBJSWHNF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CC1)(C2(CCC2)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


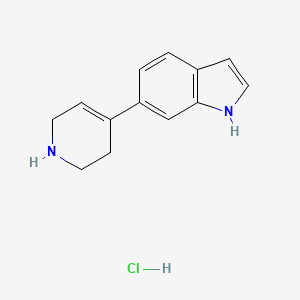
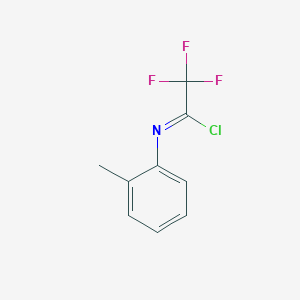
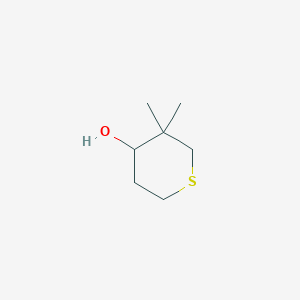
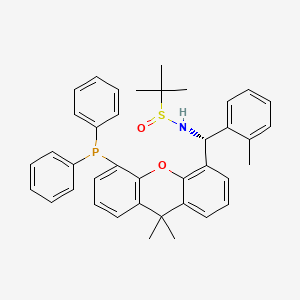
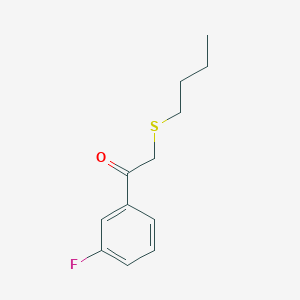
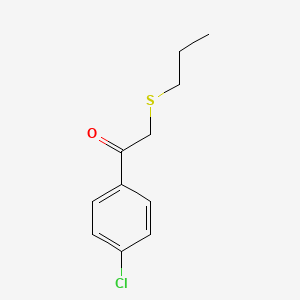
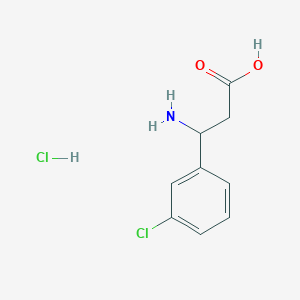
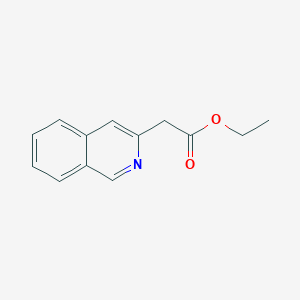
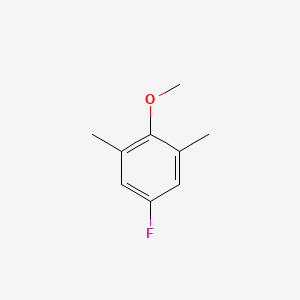
![2-[5-(pyridin-4-yl)-1H-pyrazol-3-yl]ethan-1-amine dihydrochloride](/img/structure/B13649842.png)
